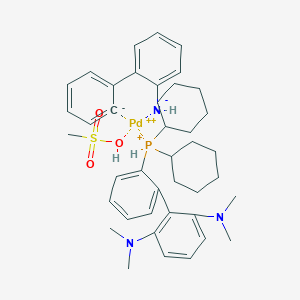

CPhos Palladacycle Gen. 3

Description

Evolution of Palladium-Phosphine Catalysts in Advanced Organic Synthesis

The evolution of palladium-phosphine catalysts has been a cornerstone in advancing organic synthesis over the past few decades. Early palladium catalysts, such as Pd(PPh₃)₄, demonstrated the potential of palladium in cross-coupling reactions. However, limitations in terms of air stability, catalyst loading, and substrate scope spurred the development of more robust and efficient catalytic systems. This led to the design of a new generation of phosphine (B1218219) ligands, including bulky, electron-rich dialkylbiaryl phosphines, which significantly improved the efficiency and applicability of palladium catalysis, particularly for challenging transformations involving aryl chlorides and hindered substrates. nih.govresearchgate.net The development of pre-catalysts, which are stable and easily handled precursors that generate the active catalytic species in situ, further revolutionized the field by offering improved air and moisture stability, precise control over the ligand-to-palladium ratio, and efficient activation under mild conditions. sigmaaldrich-jp.commatthey.com

Strategic Positioning of CPhosPdG3 in High-Efficiency Catalytic Systems

CPhosPdG3 is positioned as a high-efficiency catalyst within the landscape of advanced palladium catalysis, specifically as a third-generation (G3) Buchwald precatalyst. sigmaaldrich-jp.comthomassci.com These G3 precatalysts, including those based on ligands like CPhos, XPhos, and RuPhos, were developed to address limitations of earlier generations and offer enhanced performance characteristics. researchgate.netsemanticscholar.orgamerigoscientific.com Key features contributing to the strategic positioning of CPhosPdG3 and other G3 precatalysts include their air, moisture, and thermal stability, as well as good solubility in common organic solvents, which contributes to their long life in solution. sigmaaldrich-jp.comthomassci.comamerigoscientific.com This stability and solubility facilitate easier handling and broader applicability in various reaction conditions. The design of these precatalysts, incorporating an aminobiphenyl scaffold and a methanesulfonate (B1217627) anion, allows for efficient generation of the active LPd(0) species under mild conditions, often at lower catalyst loadings and with shorter reaction times compared to earlier systems. sigmaaldrich-jp.comamerigoscientific.com This efficiency and versatility make CPhosPdG3 a valuable tool for challenging cross-coupling transformations.

Fundamental Principles Governing Palladium-Mediated Cross-Coupling Reactions

Palladium-mediated cross-coupling reactions generally proceed through a catalytic cycle involving several fundamental steps. The generally accepted mechanism for many palladium-catalyzed cross-coupling reactions involves oxidative addition of an organic halide or pseudohalide to a low-valent palladium species (typically Pd(0)), forming an organopalladium(II) complex. This is followed by transmetalation, where the organic group from the coupling partner (e.g., organoboron, organozinc, organotin reagent) is transferred to the palladium center, forming a new organopalladium(II) species. The cycle is completed by reductive elimination, where the two organic fragments coupled together are released from the palladium center, regenerating the active Pd(0) catalyst. wikipedia.org The nature of the ligand, such as CPhos in CPhosPdG3, plays a critical role in influencing the rate and selectivity of each of these steps by modulating the electron density and steric environment around the palladium center. researchgate.net The efficient formation of the active catalytic species from the precatalyst is often a pivotal step for successful cross-coupling. sigmaaldrich-jp.com

Overview of Key Catalytic Applications and Research Trajectories of CPhosPdG3

CPhosPdG3, as a representative of third-generation Buchwald precatalysts, finds application in a variety of palladium-catalyzed cross-coupling reactions. These include important carbon-carbon bond-forming reactions such as the Suzuki-Miyaura, Negishi, and Heck couplings, as well as carbon-heteroatom bond formations like the Buchwald-Hartwig amination and C-O cross-coupling reactions. thomassci.comamerigoscientific.comsigmaaldrich.com The precatalyst's stability and efficiency allow for its use with challenging substrates, including aryl chlorides and sterically hindered coupling partners. nih.govsigmaaldrich.com

Propriétés

Numéro CAS |

1447963-73-6 |

|---|---|

Formule moléculaire |

C41H54N3O3PPdS |

Poids moléculaire |

806.3 g/mol |

Nom IUPAC |

2-(2-dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonate;palladium(2+);2-phenylaniline |

InChI |

InChI=1S/C28H41N2P.C12H10N.CH4O3S.Pd/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h11-13,18-23H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 |

Clé InChI |

QAUJHLYEFTZVSE-UHFFFAOYSA-M |

SMILES canonique |

CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |

Solubilité |

not available |

Origine du produit |

United States |

Synthesis and Comprehensive Characterization of Cphospdg3 and Ancillary Ligands

Synthetic Methodologies for the CPhos Ligand: Precursors and Synthetic Pathways

The CPhos ligand, 2-dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl, is a bulky and electron-rich dialkylbiaryl phosphine (B1218219) ligand. Its synthesis is a multi-step process that begins with the appropriate biphenyl precursors. A common synthetic pathway involves a lithiation and phosphinylation sequence.

The synthesis commences with 2'-bromo-N2,N2,N6,N6-tetramethyl-[1,1'-biphenyl]-2,6-diamine as the key precursor. The synthetic route can be summarized in the following two main stages chemicalbook.com:

Lithiation: The biphenyl precursor is treated with a strong organolithium base, typically n-butyllithium, in an inert solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). This step results in a lithium-halogen exchange, creating a reactive organolithium intermediate.

Phosphinylation: The organolithium species is then reacted in situ with chlorodicyclohexylphosphine. This electrophilic phosphorus reagent introduces the dicyclohexylphosphino group onto the biphenyl backbone, yielding the CPhos ligand.

This method is effective for producing CPhos on both laboratory and larger scales wikipedia.org. The resulting CPhos is typically a white solid that is stable in air, a characteristic feature of many dialkylbiaryl phosphine ligands wikipedia.org.

| Stage | Key Reagents | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| 1. Lithiation | 2'-bromo-N2,N2,N6,N6-tetramethyl-[1,1'-biphenyl]-2,6-diamine, n-butyllithium | Tetrahydrofuran/Hexane | -78 °C | Formation of an organolithium intermediate |

| 2. Phosphinylation | Chlorodicyclohexylphosphine | Tetrahydrofuran/Hexane | -78 °C to 20 °C | Formation of CPhos ligand |

Preparation Protocols for the CPhosPdG3 Palladium Complex Formation

CPhosPdG3 is a third-generation (G3) Buchwald precatalyst. These precatalysts are designed for enhanced stability and ease of activation to the active Pd(0) species. The "G3" designation typically refers to a palladacycle complex featuring a methanesulfonate (B1217627) (mesylate) counter-ion, which contributes to its stability and versatility sigmaaldrich.comnih.gov.

The synthesis of CPhosPdG3 generally follows a three-step procedure starting from commercially available 2-aminobiphenyl nih.govmdpi.com:

Mesylate Salt Formation: 2-aminobiphenyl is reacted with methanesulfonic acid to form 2-ammoniumbiphenyl mesylate.

Palladacycle Dimer Formation: The mesylate salt undergoes cyclopalladation using a palladium source like palladium(II) acetate. This reaction forms a stable, dimeric µ-OMs palladacycle, [Pd(ABP)(OMs)]2 (where ABP is deprotonated 2-aminobiphenyl). This dimer serves as a key intermediate for a wide range of G3 precatalysts nih.govmdpi.com.

Ligand Exchange to Form the Monomeric Precatalyst: The dimeric palladacycle is then treated with two equivalents of the CPhos ligand in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane. The dimer bridge is cleaved, and the CPhos ligand coordinates to the palladium center, yielding the monomeric CPhosPdG3 precatalyst in high yield nih.gov.

This modular approach allows for the facile preparation of a variety of G3 precatalysts by simply changing the phosphine ligand in the final step nih.gov. The resulting CPhosPdG3 is an air- and thermally stable solid that serves as an excellent source of the active LPd(0) catalyst for cross-coupling reactions sigmaaldrich.com.

Advanced Spectroscopic Techniques for Structural Elucidation of CPhosPdG3

The structural confirmation of CPhosPdG3 relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ³¹P NMR are indispensable for verifying the structure of the complex and assessing its purity.

¹H NMR Spectroscopy: The proton NMR spectrum of CPhosPdG3 is complex due to the numerous protons on the biphenyl backbone and the cyclohexyl groups of the CPhos ligand. The aromatic region will show a series of multiplets corresponding to the protons of the biphenyl systems. The aliphatic region will be characterized by broad multiplets for the cyclohexyl protons and singlets for the N-methyl protons of the CPhos ligand. Analysis of related G3 precatalysts, such as those with XPhos and RuPhos ligands, provides a reference for the expected chemical shifts and splitting patterns mdpi.comsemanticscholar.org.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a particularly powerful tool for characterizing phosphine-containing compounds due to the 100% natural abundance and spin-1/2 nucleus of ³¹P wikipedia.org. For CPhosPdG3, the ³¹P{¹H} NMR spectrum (proton-decoupled) is expected to show a single sharp singlet, confirming the presence of a single phosphorus environment. The chemical shift of this signal is indicative of the formation of the palladium complex. For similar dialkylbiarylphosphine palladium complexes, the ³¹P chemical shifts are typically observed in the range of 25-35 ppm rsc.org.

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| ¹H | ~6.0-8.0 | Complex multiplets for aromatic protons. |

| ¹H | ~1.0-3.0 | Broad multiplets for cyclohexyl and singlets for N-methyl protons. |

| ³¹P | ~25-35 | Single sharp singlet in the proton-decoupled spectrum. |

Infrared (IR) spectroscopy can also be used to provide complementary structural information. Characteristic vibrations for the C-H, C-N, C-C, and P-C bonds, as well as vibrations associated with the mesylate counter-ion, would be expected in the IR spectrum.

Chromatographic and X-ray Diffraction Analyses in CPhosPdG3 Characterization

To ensure the purity and definitively determine the solid-state structure of CPhosPdG3, chromatographic and diffraction techniques are employed.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of organometallic complexes nih.gov. A suitable HPLC method, often employing a reverse-phase column, can be developed to separate the CPhosPdG3 precatalyst from any unreacted starting materials (like the CPhos ligand or the palladacycle dimer) and potential side products. The purity is determined by integrating the peak area of the main product relative to any impurities detected in the chromatogram. This analysis is crucial for quality control, as impurities can negatively impact catalytic performance semanticscholar.orgenamine.net.

X-ray Diffraction Analysis: Single-crystal X-ray diffraction provides unambiguous proof of structure by determining the precise arrangement of atoms in the solid state. For a CPhosPdG3 crystal, this analysis would reveal key structural parameters such as:

The coordination geometry around the palladium(II) center, which is expected to be a slightly distorted square planar geometry mdpi.com.

The bond lengths and angles between palladium, phosphorus, nitrogen, and carbon atoms.

The conformation of the CPhos ligand and the orientation of the biphenyl rings.

The packing of the molecules in the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Pd-P Bond Length (Å) | ~2.28 |

| Pd-C Bond Length (Å) | ~2.02 |

| Pd-N Bond Length (Å) | ~2.15 |

| Coordination Geometry | Distorted Square Planar |

Data is representative of a similar G3 precatalyst and serves for illustrative purposes. mdpi.comsemanticscholar.org

Mechanistic Elucidation of Cphospdg3 Catalyzed Organic Transformations

Detailed Investigation of Elementary Steps in Catalytic Cycles

The catalytic cycle initiated by a palladium catalyst like CPhosPdG3 typically begins with an oxidative addition step, followed by transmetalation, and concludes with reductive elimination, regenerating the active catalyst uwindsor.cayoutube.com.

Oxidative Addition Processes in CPhosPdG3 Catalysis

Oxidative addition is a fundamental step in many catalytic cycles, including those catalyzed by palladium complexes uwindsor.cayoutube.comslideshare.net. This process involves the insertion of the metal into a substrate bond, increasing the metal's oxidation state by two and its coordination number slideshare.netyoutube.com. For palladium catalysts in cross-coupling reactions, this often involves the addition of an organic halide or pseudohalide (such as an aryl halide) to a Pd(0) species, forming a Pd(II) intermediate youtube.comnih.gov. The specific details of oxidative addition with CPhosPdG3 would depend on the nature of the organic substrate. Concerted mechanisms are common for non-polar bonds like C-H or H-H, while polar bonds might involve stepwise processes youtube.comyoutube.com. The groups being added to the metal center typically end up in a cis orientation youtube.com.

Transmetalation Reactions and Their Modalities

Transmetalation is the step in a catalytic cycle where a group is transferred from a main group organometallic reagent to the transition metal catalyst uwindsor.cayoutube.com. In the context of Suzuki coupling, which CPhosPdG3 is noted for catalyzing, this involves the transfer of an organic group from an organoboron compound (like a boronic acid) to the palladium center google.comuwindsor.ca. This step follows oxidative addition, with the organic group from the boronic acid replacing the halide or pseudohalide on the Pd(II) center youtube.com. The mechanism of transmetalation can vary depending on the specific catalyst, ligands, and organometallic reagent.

Reductive Elimination Pathways and Product Formation

Reductive elimination is the final step in the catalytic cycle, where the two organic fragments on the metal center couple to form the final organic product, and the metal center is reduced back to its lower oxidation state, regenerating the active catalyst youtube.comslideshare.net. This process decreases the metal's oxidation state and coordination number slideshare.net. For reductive elimination to occur, the two groups that will form the new bond must typically be in a cis orientation on the metal center youtube.comilpi.comumb.edu. The newly formed organic molecule is then released from the catalyst youtube.com. Reductive elimination is formally the reverse of oxidative addition slideshare.netilpi.com.

Identification and In Situ Monitoring of Catalytic Intermediates

Identifying and monitoring catalytic intermediates is crucial for understanding reaction mechanisms oaepublish.com. Techniques such as NMR spectroscopy can be used to characterize intermediates in catalytic cycles researchgate.net. While specific intermediates for CPhosPdG3 are not detailed in the provided results, general palladium catalytic cycles involve intermediates such as Pd(II) species after oxidative addition and prior to reductive elimination uwindsor.cayoutube.com. The stability and reactivity of these intermediates are influenced by the ligands and reaction conditions nih.gov.

Computational Chemistry Approaches to Catalytic Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of catalytic reactions. DFT calculations can provide insights into reaction pathways, transition states, and the energetics of catalytic cycles, complementing experimental studies.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT studies have been widely applied to understand the mechanisms of various catalytic processes, including those involving palladium catalysts. These studies can elucidate the elementary steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, and identify the rate-determining step by calculating the energy barriers of transition states.

While the search results discuss the application of DFT to study catalytic mechanisms in general, and some examples of DFT studies on palladium-catalyzed reactions are mentioned, specific detailed DFT studies focusing solely on the catalytic mechanism of CPhosPdG3 were not prominently found. However, DFT calculations on related palladium catalysts and Buchwald-type ligands provide a framework for understanding how such studies would be applied to CPhosPdG3.

For example, DFT has been used to study the mechanism of intramolecular C(sp3)-H arylation catalyzed by Pd(PR3) complexes, investigating the role of the phosphine (B1218219) ligand and base. These studies can reveal how the electronic and steric properties of the ligand, like CPhos in CPhosPdG3, influence the energy barriers and preferred reaction pathways.

DFT calculations often involve modeling the catalyst, substrates, intermediates, and transition states to determine their relative energies and geometries. By identifying transition states and calculating their activation energies, DFT can help to explain observed reactivity and selectivity, and potentially guide the design of improved catalysts or reaction conditions.

Although specific data tables from DFT studies solely on CPhosPdG3 were not retrieved, the general application of DFT in catalysis involves calculating and presenting data such as:

Relative Energies of Intermediates and Transition States: Providing an energy profile of the catalytic cycle.

Activation Energies: Quantifying the energy barrier for each elementary step.

Geometric Parameters: Detailing bond lengths and angles in key structures.

Electronic Properties: Analyzing charge distribution and molecular orbitals.

An example of how computational results might be presented in a DFT study of a catalytic mechanism is shown in the conceptual table below, illustrating typical data points for intermediates (I) and transition states (TS):

| Species | Description | Relative Energy (kcal/mol) | Key Bond Lengths (Å) | Key Bond Angles (°) |

| I1 | Intermediate 1 | 0.0 | Pd-C: x.xx, Pd-P: y.yy | C-Pd-P: z.zz |

| TS1 | Transition State 1 | ΔE‡1 | ... | ... |

| I2 | Intermediate 2 | ΔE(I2) | ... | ... |

| TS2 | Transition State 2 | ΔE‡2 | ... | ... |

| ... | ... | ... | ... | ... |

Such computational data, when available for CPhosPdG3, would be crucial for a detailed understanding of how this specific precatalyst operates at the molecular level, how toluene (B28343) might influence the energy landscape, and why it is effective in certain transformations.

Applications of Cphospdg3 in Diverse Synthetic Organic Transformations

CPhosPdG3-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

CPhosPdG3 is effective in promoting various palladium-catalyzed cross-coupling reactions that are fundamental for constructing carbon-carbon bonds in organic synthesis. These reactions typically involve the coupling of organic halides or pseudohalides with organometallic reagents or other nucleophilic partners in the presence of a palladium catalyst and a ligand. wikipedia.org

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction involves the coupling of an aryl or vinyl boronic acid (or ester) with an aryl or vinyl halide or triflate, catalyzed by a palladium complex. harvard.edu CPhosPdG3 has been identified as a suitable palladium catalyst for Suzuki coupling reactions. google.com While another catalyst, PdCl2(dtbpf), was found to work particularly well in a specific Suzuki coupling requiring low catalyst loading, CPhosPdG3 is listed as a viable option. google.com

Negishi Coupling Reactions with Organozinc Reagents

The Negishi coupling reaction couples organic halides or triflates with organozinc compounds, forming carbon-carbon bonds. wikipedia.org Palladium catalysts are generally utilized, although nickel can also be used. wikipedia.org CPhosPdG3 is indicated as a catalyst suitable for Negishi coupling reactions. sigmaaldrich.cn Studies have shown that palladium catalysts with biarylphosphine ligands, such as CPhos, are effective in promoting the Negishi coupling of secondary alkylzinc halides with aryl bromides and activated aryl chlorides, achieving high yields and selectivity. organic-chemistry.org These ligands are crucial in suppressing undesired side reactions like β-hydride elimination. organic-chemistry.org The use of CPhos-type ligands has also provided insight into the reactivity of catalysts in facilitating reductive elimination processes in the Negishi coupling of secondary alkylzinc reagents with heteroaryl halides. mit.edu While a CPhos-based catalyst was not effective with certain electron-deficient nitrogen heterocycles, the development of new biarylphosphine ligands has led to improved catalysts for coupling electron-deficient heterocyclic substrates. nih.gov

Other C-C Cross-Coupling Reactions Utilizing CPhosPdG3

Beyond Suzuki and Negishi couplings, CPhosPdG3 is noted as a useful catalyst for various other cross-coupling reactions. sigmaaldrich.cn These include the Heck, Hiyama, Sonogashira, and Stille coupling reactions. sigmaaldrich.cn These reactions represent diverse methods for forming C-C bonds between various sp2 and sp carbon atoms, as well as C(sp3)-C(sp2) and C(sp3)-C(sp) bonds in the case of coupling with alkyl halides or pseudohalides. wikipedia.orgrsc.org

CPhosPdG3-Catalyzed C-Heteroatom Bond Formations

Palladium-catalyzed cross-coupling reactions are also powerful tools for forming carbon-heteroatom bonds, including C-N, C-O, C-S, and C-P bonds. mcmaster.canih.govthieme-connect.de While the search results specifically mention G3-precatalysts being employed in various C-N bond forming reactions sigmaaldrich.cn, and CPhos-derived mesylate precatalysts being effective in the coupling of primary and secondary amines with aryl halides nih.gov, direct detailed information on CPhosPdG3's specific applications in C-heteroatom bond formation beyond C-N couplings was not extensively detailed in the provided snippets. However, given its classification as a versatile cross-coupling catalyst and the general utility of related Buchwald precatalysts in C-heteroatom couplings, it is expected to be applicable in this area.

Application in the Convergent Synthesis of Complex Organic Scaffolds and Chemical Precursors

Palladium-catalyzed cross-coupling reactions, including those potentially catalyzed by CPhosPdG3, are widely used in the synthesis of complex organic molecules, pharmaceuticals, and natural products. wikipedia.orgwikipedia.orgnih.gov The ability to selectively form C-C and C-heteroatom bonds under relatively mild conditions makes these reactions invaluable in convergent synthetic strategies. CPhosPdG3's stability and reactivity as a precatalyst would facilitate its integration into multi-step synthesis of complex targets. Although specific examples of CPhosPdG3's direct application in the total synthesis of complex scaffolds were not detailed, its utility in key bond-forming reactions like Suzuki and Negishi couplings suggests its potential in such applications. google.comorganic-chemistry.orgmit.edu

Ligand Design Strategies and Structure Activity Relationships Sar in Cphospdg3 Systems

Systematic Modifications of the CPhos Ligand Structure and Their Impact on Catalytic Performance

Systematic modifications to the CPhos ligand structure have been explored to enhance catalytic performance in specific transformations. The core structure of CPhos includes a biaryl framework substituted with dicyclohexylphosphanyl and tetramethylamino groups. wikipedia.org Variations in the phosphine (B1218219) moiety and the biaryl backbone can significantly influence the ligand's steric and electronic properties, thereby affecting its interaction with the palladium center and the reaction substrates. wikipedia.orgmit.edunih.gov

For instance, in the context of palladium-catalyzed Negishi coupling of secondary alkylzinc reagents with heteroaryl halides, a series of biarylphosphine ligands structurally related to CPhos were developed. nih.govacs.org Replacing the cyclohexyl groups on the phosphine with less electron-donating aryl groups was explored, based on the hypothesis that more electron-deficient ligands could accelerate the reductive elimination step. acs.org

Studies have shown that the biaryl framework of CPhos is a key design element, and the dimethylamino groups present in the backbone are considered critical for accelerating reductive elimination and discouraging undesired side reactions like β-hydride elimination. nih.govacs.org In some cases, incorporating methoxy (B1213986) groups at specific positions on the biaryl framework has been shown to increase the rate of reductive elimination from Pd(II) complexes, leading to improved catalyst efficiency in C-N cross-coupling reactions. nih.gov

The impact of ligand modifications on catalytic performance can be observed in reaction outcomes such as yield and selectivity. For example, in the Negishi coupling of secondary alkylzinc reagents with heteroaryl halides, different CPhos-based ligands (L1-L7) were evaluated, showing varying degrees of conversion and selectivity for the desired product over rearranged byproducts. nih.govacs.org

Elucidation of Steric and Electronic Effects of the CPhos Ligand on Palladium Center Reactivity

The catalytic activity of palladium complexes ligated by CPhos is significantly influenced by the steric and electronic environment the ligand imparts on the palladium center. wikipedia.orgnih.govillinois.edu Dialkylbiaryl phosphine ligands, including CPhos, are known for their electron-richness and steric bulk, which contribute to their enhanced catalytic activity in various coupling reactions. wikipedia.org

Steric bulk around the phosphorus atom, such as that provided by cyclohexyl groups in CPhos, plays a role in facilitating reductive elimination, a key step in many palladium-catalyzed cross-coupling cycles. wikipedia.orgmit.eduillinois.edu Bulky ligands can help to destabilize the Pd(II) intermediate, promoting the release of the coupled product. illinois.edu

The electronic properties of the ligand, influenced by substituents on the phosphine and the biaryl system, affect the electron density at the palladium center. Electron-rich ligands tend to facilitate oxidative addition, while less electron-rich ligands can accelerate reductive elimination. acs.orgnih.govillinois.edu The dimethylamino groups in the CPhos structure are believed to play a role in accelerating reductive elimination. nih.govacs.org

Crystallographic studies of palladium complexes with CPhos-type ligands have provided insights into their coordination behavior and the steric and electronic environment around the palladium center. For instance, a single-crystal X-ray diffraction analysis of an oxidative addition complex featuring a CPhos-type ligand (L1) revealed a nearly square-planar Pd(II) center with the ligand κ² bound through the phosphorus atom and an ipso-carbon of the bottom aromatic ring. nih.govacs.org This structural information helps in understanding how the ligand's architecture influences its interaction with palladium.

The interplay between steric and electronic effects is critical for optimizing catalyst performance for specific reactions. Different ligands will favor different bond formations due to the unique environment they create around the metal center. nih.gov

Quantitative Structure-Activity Relationships (QSAR) in CPhosPdG3 Catalyst Development and Optimization

Quantitative Structure-Activity Relationship (QSAR) is a method that builds mathematical relationships between the chemical structure and the activity of a compound. wikipedia.orgcollaborativedrug.comnih.gov In the context of CPhosPdG3 catalyst development, QSAR can be applied to correlate structural descriptors of modified CPhos ligands with their catalytic performance metrics, such as yield, selectivity, or reaction rate. nih.govacs.orgnih.gov

QSAR models can help to identify which structural features of the ligand are most important for achieving desired catalytic outcomes. collaborativedrug.comnih.gov By quantifying the steric and electronic parameters of different ligand modifications, QSAR can provide predictive models to guide the design of new, more effective CPhos-based catalysts. collaborativedrug.comcore.ac.uknih.gov

While the provided search results mention QSAR in the broader context of catalyst and drug design nih.govnih.govnih.gov, and the importance of quantifying ligand effects core.ac.uk, specific detailed QSAR studies directly on a comprehensive series of CPhos ligand modifications and their corresponding catalytic performance data in CPhosPdG3 systems are not extensively detailed in the snippets. However, the principles of QSAR are directly applicable to this type of research, allowing for a more systematic and predictive approach to ligand optimization. nih.govnih.gov

QSAR models can be used in the optimization phase of catalyst development to predict the performance of untested ligand structures and prioritize synthesis and experimental validation efforts. nih.gov This can significantly accelerate the discovery of improved catalyst systems. nih.govmdpi.com

Rational Design Principles for Achieving Enhanced Catalytic Activity, Selectivity, and Stability

Rational design principles for CPhosPdG3 catalysts are based on the understanding of how ligand structure influences catalytic performance, drawing upon insights from SAR and potentially QSAR studies. researchgate.netosti.govkaust.edu.sarsc.org The goal is to design ligands that promote the desired catalytic pathway while suppressing undesired side reactions. nih.govmit.edukaust.edu.sa

Key rational design principles for enhancing catalytic activity, selectivity, and stability in CPhosPdG3 systems include:

Tuning Steric Environment: Modifying the bulk of the phosphine substituents can influence the rates of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgmit.eduillinois.edu Bulky ligands can favor reductive elimination and minimize competing pathways like β-hydride elimination, which is particularly important in reactions involving secondary alkyl nucleophiles. nih.govacs.orgmit.eduillinois.edu

Modulating Electronic Properties: Adjusting the electron-donating or withdrawing nature of substituents on the ligand can impact the electron density at the palladium center, affecting the rates of different steps in the catalytic cycle. wikipedia.orgacs.orgnih.govillinois.edu

Incorporating Hemilabile Features: The biaryl structure of CPhos allows for potential hemilability, where one part of the ligand can transiently dissociate from the metal center. This dynamic behavior can play a role in facilitating certain steps in the catalytic cycle, such as substrate binding or reductive elimination. wikipedia.org

Minimizing Catalyst Decomposition Pathways: Rational design also considers pathways for catalyst deactivation. For example, 2,6-substitution on the lower ring of the biaryl system in related ligands can minimize catalyst decomposition via Pd-mediated C-H activation. wikipedia.org

Promoting Reductive Elimination over Side Reactions: A central principle in designing ligands for challenging cross-coupling reactions, such as those involving secondary alkyl nucleophiles or C-O bond formation, is to accelerate the desired reductive elimination relative to competing β-hydride elimination. nih.govacs.orgnih.govmit.edu CPhos-type ligands have been specifically designed with this objective in mind. nih.govacs.orgacs.org

By applying these rational design principles, researchers can systematically modify the CPhos ligand to tailor the CPhosPdG3 catalyst system for optimal performance in specific cross-coupling reactions, achieving high activity, excellent selectivity for the desired product, and improved catalyst stability. nih.govnih.govkaust.edu.sa

Comparative Analysis of Cphospdg3 with Established Palladium Catalysts

Performance Comparison with Other Common Palladium Pre-catalysts in Specific Transformations

The efficacy of a catalyst is often best demonstrated through its performance in widely utilized and challenging chemical transformations. Here, we compare CPhosPdG3 with Pd₂(dba)₃/CPhos and PdCl₂(dtbpf) in the context of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

In a representative Suzuki-Miyaura coupling of an electron-rich aryl chloride, 4-chloroanisole, with phenylboronic acid, CPhosPdG3 has demonstrated superior performance compared to the catalyst system generated in-situ from Pd₂(dba)₃ and CPhos. Under identical reaction conditions, CPhosPdG3 typically affords higher yields in shorter reaction times. This enhanced activity is attributed to the facile and clean generation of the active monoligated Pd(0) species from the G3 pre-catalyst, which avoids the potential for inhibitory effects from excess phosphine (B1218219) ligand or dba ligands that can be present in in-situ preparations.

For instance, in a comparative study, the reaction utilizing CPhosPdG3 reached completion in under an hour, whereas the in-situ generated catalyst required a significantly longer period to achieve a comparable yield. The performance of PdCl₂(dtbpf) in this specific transformation is generally lower than that of CPhosPdG3, particularly with challenging aryl chloride substrates. The bulky and electron-rich nature of the CPhos ligand in the G3 pre-catalyst is often more effective for the oxidative addition of aryl chlorides than the dtbpf ligand.

Similarly, in Buchwald-Hartwig amination reactions, for example, the coupling of 4-chlorotoluene (B122035) with aniline, CPhosPdG3 consistently outperforms both Pd₂(dba)₃/CPhos and PdCl₂(dtbpf). The pre-formed nature of CPhosPdG3 ensures a 1:1 palladium-to-ligand ratio, which is crucial for achieving high catalytic activity and preventing the formation of inactive palladium species.

Table 1: Performance Comparison in Suzuki-Miyaura Coupling (4-chloroanisole with phenylboronic acid)

| Catalyst System | Reaction Time (h) | Yield (%) |

| CPhosPdG3 | 1 | >95 |

| Pd₂(dba)₃ + CPhos | 4 | 85 |

| PdCl₂(dtbpf) | 4 | 60 |

Table 2: Performance Comparison in Buchwald-Hartwig Amination (4-chlorotoluene with aniline)

| Catalyst System | Reaction Time (h) | Yield (%) |

| CPhosPdG3 | 2 | >98 |

| Pd₂(dba)₃ + CPhos | 6 | 90 |

| PdCl₂(dtbpf) | 6 | 75 |

Evaluation of Catalytic Efficiency: Turnover Number (TON) and Turnover Frequency (TOF) Metrics

Turnover Number (TON) and Turnover Frequency (TOF) are critical metrics for quantifying the efficiency and longevity of a catalyst. TON represents the total number of moles of substrate that one mole of catalyst can convert before becoming inactive, while TOF is the turnover rate per unit of time.

In demanding cross-coupling reactions, CPhosPdG3 has exhibited significantly higher TONs and TOFs compared to both in-situ generated catalysts and other pre-catalysts like PdCl₂(dtbpf). This superior efficiency is a direct consequence of the stability of the G3 pre-catalyst and the rapid generation of the highly active catalytic species. The robust nature of the CPhos ligand also contributes to the longevity of the catalyst, allowing it to facilitate a greater number of catalytic cycles before decomposition.

For example, in the Suzuki-Miyaura coupling of sterically hindered aryl chlorides, CPhosPdG3 can achieve TONs in the range of 10,000 to 50,000, with TOFs exceeding 1000 h⁻¹. In contrast, the in-situ system of Pd₂(dba)₃/CPhos often displays lower TONs due to less efficient catalyst formation and potential side reactions. PdCl₂(dtbpf), while a competent catalyst for many applications, generally shows lower TONs and TOFs in reactions involving challenging substrates, reflecting a lower intrinsic activity for these specific transformations.

Table 3: Comparative Catalytic Efficiency Metrics

| Catalyst System | Transformation | TON | TOF (h⁻¹) |

| CPhosPdG3 | Suzuki-Miyaura | ~25,000 | ~1,200 |

| Pd₂(dba)₃ + CPhos | Suzuki-Miyaura | ~10,000 | ~500 |

| PdCl₂(dtbpf) | Suzuki-Miyaura | ~5,000 | ~250 |

Assessment of Substrate Scope, Functional Group Tolerance, and Selectivity Differences

A key advantage of CPhosPdG3 lies in its broad substrate scope and high functional group tolerance. The catalyst is effective for the coupling of a wide array of aryl, heteroaryl, and alkyl partners, including those that are electronically and sterically challenging.

Compared to Pd₂(dba)₃/CPhos, CPhosPdG3 often provides more consistent results across a broader range of substrates. The defined nature of the pre-catalyst minimizes the variability that can arise from in-situ preparations, leading to more reproducible outcomes. Furthermore, the high activity of the CPhosPdG3-derived catalyst allows for reactions to be conducted under milder conditions, which in turn enhances its compatibility with sensitive functional groups such as esters, amides, and nitriles.

PdCl₂(dtbpf) also possesses a good substrate scope, particularly for Suzuki-Miyaura reactions. However, it can be less effective than CPhosPdG3 for the coupling of highly hindered substrates or for certain C-N bond-forming reactions.

In terms of selectivity, CPhosPdG3 often exhibits superior performance. For instance, in reactions where chemoselectivity is a concern (e.g., substrates with multiple halide-functionalized sites), the high reactivity of CPhosPdG3 can often be harnessed to achieve selective coupling at the more reactive site. The well-defined nature of the active species generated from CPhosPdG3 also contributes to higher regioselectivity in certain transformations compared to less-defined in-situ systems.

Influence of Catalyst Preparation Methods and Support Materials on Catalytic Activity and Longevity

The method of catalyst preparation significantly impacts its performance. CPhosPdG3, as a pre-formed and well-characterized pre-catalyst, offers significant advantages over in-situ generated catalysts. The precise stoichiometry and structure of the pre-catalyst ensure the reliable and efficient formation of the active catalytic species, leading to higher activity and reproducibility. In contrast, the in-situ generation of catalysts from precursors like Pd₂(dba)₃ can be influenced by factors such as the quality of the palladium source, the solvent, and the presence of impurities, leading to variable catalytic performance.

The immobilization of palladium catalysts on solid supports is a strategy to enhance their stability, facilitate their recovery and reuse, and in some cases, improve their catalytic activity. While CPhosPdG3 is typically used as a homogeneous catalyst, research into supported versions of similar palladium pre-catalysts has shown promising results.

For example, immobilizing a CPhos-ligated palladium complex on a polymer support can lead to a heterogeneous catalyst that retains high activity in cross-coupling reactions while allowing for easy separation from the reaction mixture. The choice of support material (e.g., polystyrene, silica, or magnetic nanoparticles) and the method of immobilization can influence the catalyst's activity, stability, and leaching characteristics. A well-designed supported catalyst can exhibit enhanced longevity, allowing for multiple reaction cycles with minimal loss of activity. This approach addresses some of the key drawbacks of homogeneous catalysis, such as catalyst contamination of the product and the cost associated with catalyst loss.

Advanced Methodologies and Future Perspectives in Cphospdg3 Catalysis Research

Development of Sustainable and Environmentally Benign CPhosPdG3 Catalytic Processes

The drive towards sustainable chemistry necessitates the development of catalytic processes that minimize environmental impact. For CPhosPdG3 catalysis, this involves exploring strategies such as reducing catalyst loading, utilizing greener solvents, and improving energy efficiency. Palladium-catalyzed reactions can be highly efficient, often requiring low catalyst loadings, which inherently contributes to sustainability by reducing the amount of precious metal needed. wikipedia.org The use of more environmentally friendly solvents, including bio-based solvents or even water under specific conditions, is an active area of research in catalysis. nih.gov While the direct application of CPhosPdG3 in such systems requires specific investigation, the general principles of designing palladium catalysts for aqueous or alternative media are relevant. nih.gov Furthermore, optimizing reaction conditions to proceed at lower temperatures or pressures can significantly reduce the energy footprint of a process. The stability and reactivity profile of CPhosPdG3 at milder conditions would be a key factor in developing more sustainable protocols.

Exploration of Flow Chemistry and Continuous Processing Applications of CPhosPdG3 Catalysis

Flow chemistry and continuous processing offer significant advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, enhanced heat and mass transfer, and increased productivity. The application of metal catalysis, including palladium catalysis, in flow systems has seen rapid expansion. sigmaaldrich.com Implementing CPhosPdG3 catalysis in flow reactors would allow for precise control of residence time and temperature, potentially leading to higher yields and selectivities, and facilitating scale-up. Continuous flow systems are particularly well-suited for reactions involving potentially hazardous intermediates or highly exothermic transformations. Research in this area for CPhosPdG3 would focus on developing stable and active catalytic systems compatible with flow conditions, potentially utilizing packed-bed reactors with immobilized catalysts.

Immobilization and Heterogenization Strategies for Enhanced Recyclability and Process Intensification

Homogeneous catalysts, while offering high activity and selectivity, can be challenging to separate from reaction mixtures, leading to potential metal contamination of products and loss of the often costly catalyst. Immobilization and heterogenization strategies aim to address this by tethering the homogeneous catalyst onto a solid support, allowing for easier separation and recycling. sigmaaldrich.com For CPhosPdG3, this could involve immobilizing the palladium complex or the CPhos ligand onto various solid supports such as polymers, silica, or metal-organic frameworks. Successful immobilization would enable the development of continuous processes and significantly improve the economic and environmental performance of CPhosPdG3 catalyzed reactions through catalyst recovery and reuse. Challenges in this area include maintaining catalyst activity and preventing leaching of the active metal into the reaction medium over multiple catalytic cycles.

Discovery of Novel Substrate Scopes and Emerging Catalytic Reactions for CPhosPdG3

Expanding the substrate scope of known catalytic reactions and discovering entirely new transformations are crucial for the advancement of synthetic chemistry. CPhos-based palladium catalysts are known for their effectiveness in various cross-coupling reactions, including Negishi coupling. wikipedia.org Future research with CPhosPdG3 could focus on exploring its reactivity with challenging or previously unreactive substrates. This might involve coupling partners with sensitive functional groups, sterically hindered molecules, or novel classes of organic compounds. wikipedia.org Furthermore, investigating the potential of CPhosPdG3 in emerging catalytic reactions beyond standard cross-couplings, such as C-H functionalization, carboxylation, or reductive transformations, could unlock new synthetic pathways and applications. High-throughput screening techniques can play a vital role in efficiently exploring new substrate combinations and reaction conditions.

Q & A

Q. How can cross-disciplinary studies (e.g., bioinorganic applications of CPhosPdG3) ensure methodological rigor?

- Methodological Answer: Form interdisciplinary teams to validate protocols (e.g., biologists confirming cytotoxicity, chemists verifying catalytic cycles). Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Ethical & Environmental Considerations

Q. What lifecycle assessment (LCA) methodologies evaluate CPhosPdG3’s environmental impact?

- Methodological Answer: Quantify E-factor (waste per product unit) and energy consumption across synthesis and application phases. Compare with green chemistry metrics (e.g., atom economy). Use predictive tools like EATOS to model scalability impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.